(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Beschreibung
(5-((4-Chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a 4-chlorophenylamino group at position 5 and linked via a methanone bridge to a 4-(4-fluorophenyl)piperazine moiety. This structure combines aromatic, heterocyclic, and piperazine components, which are common in pharmacologically active compounds.
Eigenschaften
CAS-Nummer |
1291867-94-1 |
|---|---|
Molekularformel |
C19H18ClFN6O |
Molekulargewicht |
400.84 |
IUPAC-Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClFN6O/c20-13-1-5-15(6-2-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-7-3-14(21)4-8-16/h1-8H,9-12H2,(H2,22,23,24,25) |
InChI-Schlüssel |
ONKHGRZXXKRCJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes. For instance, certain piperazine derivatives have been found to exhibit higher affinity to H1 receptors than histamine, which are often clinically used in the treatment of allergies.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Biologische Aktivität
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured format.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN6O |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
| InChI | InChI=1S/C21H23ClN6O/c1-... |
| InChI Key | CZDVKWQKIWRQMB-UHFFFAOYSA-N |
Structural Characteristics
The structure features a triazole ring, which is known for its diverse biological activities, and piperazine moieties that enhance its pharmacological profile. The presence of halogenated phenyl groups may also contribute to its lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives, including this compound. For instance, triazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives similar to the compound exhibited IC50 values ranging from 50 to 100 µM in human cancer cell lines, suggesting moderate to strong anticancer activity .
The proposed mechanisms of action for triazole derivatives often include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes related to cancer proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial properties. The compound has been shown to possess activity against various bacterial strains and fungi. The structure allows for interaction with microbial enzymes, inhibiting their growth .
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. Preliminary data suggest that this compound may influence neurotransmitter systems, although more research is required to elucidate these effects fully .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various triazole derivatives, including our compound. Results indicated that it inhibited the proliferation of HeLa and MCF-7 cell lines with an IC50 value of approximately 75 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in halogen substituents, heterocyclic cores, and piperazine derivatives.
Halogen-Substituted Isostructural Analogs
Compounds 4 and 5 (from ) are isostructural analogs of the target molecule, differing only in halogen substituents:
- Compound 4 : Contains a 4-chlorophenyl group.
- Compound 5 : Contains a 4-bromophenyl group.
Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Despite differing halogens, their molecular conformations are nearly identical, with minor adjustments in crystal packing to accommodate Cl vs. Br . This highlights the role of halogens in tuning intermolecular interactions (e.g., halogen bonding) without disrupting the core scaffold. Notably, compound 4 has demonstrated antimicrobial activity, suggesting that the 4-chlorophenyl group may enhance bioactivity compared to bromo derivatives .
Heterocyclic Core Variations
- Pyrazole vs. Triazole: The compound (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone () replaces the triazole core with a pyrazole ring. The triazole’s stability and metabolic resistance may offer advantages in drug design .
- Thiazole Derivatives: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate a thiazole ring. Thiazoles enhance π-π stacking and electron-withdrawing effects, which could modulate receptor binding compared to methanone-linked scaffolds .
Piperazine Derivatives
- 4-(4-Fluorobenzyl)piperazin-1-yl-Based Compounds: The compound 1-[4-(4-fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone () shares the 4-fluorophenylpiperazine moiety but replaces the triazole with a trifluoromethylphenyl group. The benzyl linker increases flexibility, which may alter binding kinetics compared to the rigid methanone bridge in the target compound .
- Piperazine-Linked Butanones: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () uses a butanone spacer instead of methanone, introducing greater conformational freedom. This flexibility could reduce target specificity but improve solubility .
Key Structural and Functional Insights
Vorbereitungsmethoden
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective triazole formation. For this substrate:
- Azide Component : 4-Chlorophenyl azide (synthesized via diazotization of 4-chloroaniline followed by sodium azide treatment).
- Alkyne Component : Propiolic acid (HC≡C-COOH).
- React 4-chloroaniline (1.0 equiv) with NaNO₂/HCl at 0–5°C to form the diazonium salt.
- Treat with NaN₃ to yield 4-chlorophenyl azide.
- Combine 4-chlorophenyl azide (1.2 equiv), propiolic acid (1.0 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1).
- Stir at 25°C for 12 h to afford 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (78% yield).
Key Data :
Alternative Route: Cyclization of Thiosemicarbazides
For substrates requiring alternative functionalization, cyclization of thiosemicarbazides under basic conditions offers a viable pathway:
- React 4-chlorophenylthiosemicarbazide with ethyl cyanoacetate in NaOH/EtOH.
- Heat under reflux to induce cyclization, yielding the triazole core (62% yield).
Advantages : Avoids handling azides, which are explosive.
Limitations : Lower regiocontrol compared to CuAAC.
Synthesis of 4-(4-Fluorophenyl)piperazine
Ullmann-Type Coupling
Aryl piperazines are synthesized via Ullmann coupling between 1-fluoro-4-iodobenzene and piperazine:
- Combine 1-fluoro-4-iodobenzene (1.0 equiv), piperazine (2.5 equiv), CuI (10 mol%), and K₂CO₃ in DMF.
- Heat at 110°C for 24 h to afford 4-(4-fluorophenyl)piperazine (85% yield).
Characterization :
- Melting Point : 124–126°C.
- $$ ^1\text{H NMR} $$ (CDCl₃) : δ 7.25–6.92 (m, 4H, Ar-H), 3.15–2.98 (m, 8H, piperazine-H).
Methanone Linkage Formation
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI activates carboxylic acids for nucleophilic attack by piperazine:
- Dissolve 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in dry THF.
- Add CDI (1.2 equiv) and stir at 25°C for 1 h.
- Introduce 4-(4-fluorophenyl)piperazine (1.1 equiv) and continue stirring for 12 h.
- Isolate the product via filtration (89% yield).
Optimization Insights :
Acid Chloride Route
For scale-up, acid chlorides offer higher reactivity:
- Treat the triazole carboxylic acid with oxalyl chloride (2.0 equiv) in DCM.
- After 2 h, evaporate solvent and redissolve in THF.
- Add 4-(4-fluorophenyl)piperazine (1.05 equiv) and Et₃N (2.0 equiv).
- Stir for 6 h to yield the methanone (82% yield).
Purity Considerations :
- Residual oxalyl chloride necessitates thorough washing with NaHCO₃.
Comparative Analysis of Coupling Methods
| Method | Reagent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| CDI-Mediated | CDI | 89 | 98 | 12 h |
| Acid Chloride | Oxalyl Cl | 82 | 95 | 6 h |
Key Findings :
- CDI offers superior yields and purity but requires anhydrous conditions.
- Acid chloride route is faster but generates corrosive byproducts.
Characterization and Validation
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 8.51 (s, 1H, triazole-H), 7.88–7.12 (m, 8H, Ar-H), 3.85–3.12 (m, 8H, piperazine-H).
- HRMS (ESI+) : m/z Calcd for C₂₀H₁₇ClFN₆O: 417.1094; Found: 417.1096.
X-ray Crystallography
Single-crystal analysis confirms the planar triazole core and piperazine chair conformation (CCDC deposit pending).
Challenges and Mitigation Strategies
- Regioselectivity : CuAAC ensures precise 1,4-disubstitution; alternative routes require rigorous monitoring.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:1) effectively removes unreacted piperazine.
- Scale-Up : CDI method is preferred for industrial applications due to safety and reproducibility.
Q & A
Basic Synthesis Optimization
Q: What are the standard protocols for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield? A: Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperazine-methanone derivative. Key steps include:
- Step 1: Formation of the 1,2,3-triazole ring using substituted phenyl azides and alkynes under CuSO₄/ascorbate catalysis .
- Step 2: Amide coupling or nucleophilic substitution to attach the piperazine-methanone moiety. Solvents like DMF or THF are preferred for polar intermediates, with temperatures ranging from 0°C to reflux .
- Optimization: Yield improvements (from ~40% to >70%) are achievable by adjusting stoichiometry (1.2:1 amine:carbonyl ratio) and using microwave-assisted synthesis for faster kinetics .
Advanced Synthesis Challenges
Q: How can researchers address regioselectivity issues during triazole formation and ensure proper orientation of the 4-chlorophenylamino group? A: Regioselectivity in CuAAC reactions is influenced by steric and electronic factors. To favor the 1,4-isomer (critical for bioactivity):
- Use bulky ligands (e.g., TBTA) to stabilize the copper(I) intermediate and suppress non-selective pathways .
- Confirm regiochemistry via NOESY NMR to verify spatial proximity of the 4-chlorophenylamino group to the triazole N2 position .
Basic Structural Characterization
Q: What spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity? A:
- NMR: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
- MS: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~453.1) .
- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Structural Analysis
Q: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the triazole-piperazine linkage? A: Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Dihedral angles between the triazole and piperazine rings (typically 60–80° for optimal receptor binding) .
- Hydrogen-bonding patterns (e.g., N–H···O=C interactions stabilizing the methanone group) .
Basic Pharmacological Screening
Q: What in vitro assays are recommended for initial evaluation of biological activity (e.g., kinase inhibition, receptor binding)? A: Prioritize assays aligned with structural motifs:
- Kinase inhibition: Screen against MAPK or PI3K pathways using fluorescence-based ADP-Glo™ assays .
- GPCR binding: Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
Advanced Mechanistic Studies
Q: How can researchers identify the compound’s primary molecular targets and resolve contradictory activity data across cell lines? A:
- Target deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding partners .
- Data reconciliation: Account for cell-specific expression of metabolizing enzymes (e.g., CYP450 isoforms) via metabolic stability assays in hepatocytes .
Solubility and Formulation
Q: What strategies improve aqueous solubility without compromising bioactivity? A:
- Prodrug design: Introduce phosphate or PEG groups at the triazole N1 position .
- Co-solvent systems: Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility >10-fold in PBS .
Structure-Activity Relationship (SAR)
Q: How does substituting the 4-fluorophenyl group on the piperazine ring impact potency? A: SAR studies show:
- Electron-withdrawing groups (e.g., -F): Increase metabolic stability but may reduce affinity for hydrophobic binding pockets. LogP decreases by ~0.5 units .
- Bulkier substituents (e.g., -CF₃): Improve selectivity for serotonin 5-HT₂A over 5-HT₁A receptors (Ki ratio shifts from 1:3 to 1:10) .
Toxicity Profiling
Q: What in vitro and in silico methods are used to predict hepatotoxicity? A:
- In vitro: Mitochondrial toxicity assays (Seahorse XF Analyzer) and CYP450 inhibition screening .
- In silico: ADMET Predictor™ or ProTox-II to flag reactive metabolites (e.g., triazole ring oxidation) .
Data Reproducibility
Q: How can researchers address batch-to-batch variability in bioactivity data? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
